N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a sec-butylthio group, and a dimethoxyphenylacetamide moiety. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the sec-Butylthio Group: The sec-butylthio group can be introduced via nucleophilic substitution reactions using sec-butylthiol and suitable leaving groups.
Attachment of the Dimethoxyphenylacetamide Moiety: The final step involves the coupling of the thiadiazole intermediate with 3,4-dimethoxyphenylacetic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(tert-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness
N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the sec-butylthio group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-5-10(2)23-16-19-18-15(24-16)17-14(20)9-11-6-7-12(21-3)13(8-11)22-4/h6-8,10H,5,9H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBIMRSLQAMWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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